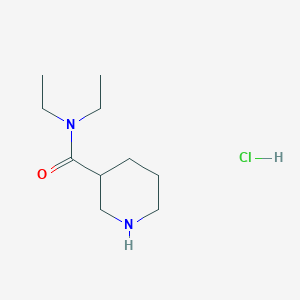

N,N-Diethyl-3-piperidinecarboxamide hydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

The compound N,N-Diethyl-3-piperidinecarboxamide hydrochloride is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) rules. Its IUPAC name derives from the piperidine ring system, where the carboxamide group (-CONR₂) is substituted at the 3-position, and the nitrogen atom of the amide is diethylated. The hydrochloride salt designation indicates the presence of a protonated amine group coordinated with a chloride counterion.

The molecular formula is C₁₀H₂₁ClN₂O , with a molar mass of 220.74 g/mol. The CAS Registry Number for the hydrochloride form is 859996-19-3 , while the base compound (N,N-Diethyl-3-piperidinecarboxamide) is registered under 3367-95-1 . Key identifiers include:

The systematic name reflects the substitution pattern: N,N-diethylpiperidine-3-carboxamide hydrochloride. This nomenclature ensures unambiguous identification in chemical databases and regulatory contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the piperidine ring’s chair conformation. The six-membered piperidine ring adopts a chair geometry to minimize steric strain, with the carboxamide substituent occupying an equatorial position to reduce 1,3-diaxial interactions. Conformational analysis of related nipecotic acid derivatives (piperidine-3-carboxylic acid analogs) reveals that substituents at the 3-position significantly influence ring puckering and torsional angles.

The diethylcarboxamide group introduces steric and electronic effects. Nuclear magnetic resonance (NMR) studies on similar compounds demonstrate that alkylation of the amide nitrogen restricts rotational freedom, stabilizing specific conformers. Density functional theory (DFT) calculations predict a torsional angle of approximately 54.4° between the piperidine ring and the carboxamide plane, a feature observed in structurally analogous compounds. This twisted conformation reduces conjugation between the amide and piperidine nitrogen, altering electronic properties such as dipole moments and hydrogen-bonding capacity.

Crystallographic Data and Solid-State Arrangement

X-ray crystallography of related piperidine-carboxamide derivatives reveals key insights into the solid-state arrangement of this compound. While direct crystallographic data for this specific compound is limited, structural analogs exhibit monoclinic or triclinic crystal systems with P1̄ or P2₁/c space groups. For example:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Unit Cell Volume | 818.84 ų | |

| Space Group | P1̄ | |

| Torsion Angle | 54.4° |

In the solid state, the hydrochloride salt likely forms ionic interactions between the protonated piperidine nitrogen and chloride ions. Hydrogen bonding between the amide carbonyl (C=O) and adjacent NH groups further stabilizes the lattice. Fourier-transform infrared (FT-IR) spectroscopy of similar compounds confirms the presence of characteristic bands for N–H (3333 cm⁻¹) and C=O (1713 cm⁻¹) stretching vibrations, consistent with intermolecular hydrogen bonding.

Tautomeric Forms and Stereoelectronic Effects

The carboxamide group in this compound exhibits limited tautomerism due to the absence of acidic α-hydrogens. However, stereoelectronic effects profoundly influence its reactivity. The amide’s resonance stabilization creates a planar geometry around the carbonyl carbon, enhancing electrophilicity at this site.

Key stereoelectronic features include:

- n→π* Hyperconjugation : Lone pairs on the amide nitrogen delocalize into the carbonyl π* orbital, reducing basicity and increasing rotational barrier.

- Hydrogen-Bonding Capacity : The amide acts as both a hydrogen-bond donor (N–H) and acceptor (C=O), influencing solubility and crystal packing.

Substituent effects from the diethyl groups modulate electron density at the amide nitrogen, as evidenced by reduced pKₐ values in analogs with bulky substituents. This electronic modulation impacts interactions with biological targets or synthetic reagents, underscoring the compound’s versatility in medicinal and synthetic applications.

Propiedades

IUPAC Name |

N,N-diethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-6-5-7-11-8-9;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNHHSHPRZOVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859996-19-3 | |

| Record name | N,N-diethylpiperidine-3-carboxamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP4WK7F7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Diethyl-3-piperidinecarboxamide hydrochloride has been explored for its potential therapeutic applications:

a. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine compounds exhibit analgesic effects. N,N-Diethyl-3-piperidinecarboxamide has shown promise in preclinical studies as a potential analgesic agent due to its ability to modulate pain pathways in animal models .

b. Antidepressant Activity

Studies have suggested that piperidine derivatives may possess antidepressant properties. The mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .

c. Antimicrobial Activity

There is evidence that N,N-Diethyl-3-piperidinecarboxamide exhibits antimicrobial properties against various bacterial strains. This characteristic positions it as a candidate for further development into antimicrobial agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

a. Chiral Synthesis

The compound is utilized in the resolution of racemic mixtures into enantiomers, which is essential for synthesizing optically active pharmaceutical compounds. The process involves reacting the racemic mixture with resolving agents to yield pure enantiomers that can be further developed into drugs .

b. Synthesis of Other Piperidine Derivatives

This compound acts as a precursor for synthesizing other piperidine derivatives, which are valuable in drug discovery and development. For instance, it can be transformed into various functionalized piperidines that exhibit diverse biological activities .

Case Study 1: Pain Management

A study published in a pharmacological journal investigated the analgesic effects of N,N-Diethyl-3-piperidinecarboxamide in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential use as a pain management agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, N,N-Diethyl-3-piperidinecarboxamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth, warranting further investigation for potential therapeutic applications in treating infections.

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analysis

The compound is compared to structurally related piperidine and heterocyclic carboxamides (Table 1):

Table 1: Structural Comparison of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| N,N-Diethyl-3-piperidinecarboxamide HCl | C₁₀H₂₁ClN₂O | 234.73 | 120 | Diethyl, piperidine ring |

| Nikethamide (N,N-Diethylpyridine-3-carboxamide) | C₁₀H₁₄N₂O | 178.2 | - | Diethyl, pyridine ring |

| (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl | C₁₂H₂₃ClN₂O₂ | 262.78 | - | Hydroxycyclohexyl, piperidine |

| N,3-Dimethylpiperidine-3-carboxamide HCl | C₈H₁₇ClN₂O | 192.69 | - | Methyl groups, piperidine |

| N-(2-Methylpropyl)piperidine-3-carboxamide HCl | C₁₀H₂₁ClN₂O | 220.74 | - | 2-Methylpropyl, piperidine |

Key Observations :

- Aromatic vs. Aliphatic Rings: Nikethamide replaces the piperidine ring with a pyridine ring, introducing aromaticity. This reduces hydrogen count (C₁₀H₁₄ vs.

- Substituent Effects : Bulkier groups, such as the hydroxycyclohexyl in ’s compound, increase molecular weight and steric hindrance, which may reduce membrane permeability compared to smaller substituents like ethyl or methyl groups .

Physicochemical Properties

Solubility and Stability :

- The target compound’s piperidine ring enhances solubility in polar solvents compared to Nikethamide’s pyridine ring, which is less polar due to aromatic conjugation .

- Hydrochloride salts (e.g., ) generally improve water solubility and crystalline stability compared to free bases.

Spectroscopic Data :

Pharmacological and Research Findings

- Nikethamide : A central stimulant acting on respiratory centers, its pyridine core facilitates interactions with nicotinic acetylcholine receptors. The absence of a saturated ring in Nikethamide may contribute to faster metabolism compared to piperidine analogs .

- Target Compound: No direct pharmacological data is available in the provided evidence. However, structural similarities to Nikethamide and piperidine-based neuroactive compounds (e.g., ’s carbamate derivative) suggest possible CNS or metabolic applications.

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl-3-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of piperidinecarboxamide derivatives typically involves amidation or condensation reactions. For example, a multi-step approach similar to the improved synthesis of Dapoxetine Hydrochloride (a structurally related compound) includes:

Reduction : Convert a ketone intermediate to an alcohol.

Etherification/Amidation : Introduce the diethylamine group via nucleophilic substitution or coupling.

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt.

Optimization can be achieved by adjusting reaction temperature (e.g., 0–5°C for sensitive steps), solvent polarity (e.g., dichloromethane for amidation), and stoichiometric ratios (e.g., 1.2 equivalents of diethylamine to ensure complete reaction). Yield improvements (>80%) are possible using catalytic agents like N,N-Diisopropylethylamine (DIPEA) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and carboxamide carbonyl signals (δ ~165 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₂₀N₂O·HCl: 230.14 [M+H]⁺).

- X-ray Crystallography : Resolve stereochemistry and salt formation (if crystalline) .

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | 400–600 MHz, D₂O or CDCl₃ | Proton environment analysis |

| ESI-MS | Positive ion mode | Molecular ion confirmation |

| XRD | Single-crystal diffraction | Stereochemical resolution |

Advanced Research Questions

Q. How do variations in pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should follow protocols for hydrolytically sensitive compounds:

- pH Stability : Prepare buffered solutions (pH 1–12) and analyze degradation via HPLC at 25°C. Piperidinecarboxamides are prone to hydrolysis under strongly acidic/basic conditions, with optimal stability at pH 4–7 .

- Thermal Stability : Use accelerated stability testing (40–60°C) over 14 days. Monitor degradation products (e.g., free piperidine or diethylamine) using LC-MS.

Key Finding : Hydrolysis rates increase exponentially above pH 9 due to deprotonation of the carboxamide group.

Q. What strategies can resolve contradictions in reported bioactivity data of piperidinecarboxamide derivatives across different studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate via positive controls.

- Purity Validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Meta-Analysis : Compare IC₅₀ values under matched conditions (e.g., pH, temperature). For example, discrepancies in receptor binding affinity may stem from divergent buffer ionic strengths .

Q. How can researchers design experiments to assess the compound's interaction with biological targets, such as receptor binding assays?

- Methodological Answer : A stepwise approach for receptor binding studies:

Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]N-methylpiperidine) to measure Ki values.

Functional Assays : Monitor second messengers (e.g., cAMP or Ca²⁺ flux) in transfected cells.

Molecular Docking : Model the compound into receptor active sites (e.g., using AutoDock Vina) to predict binding modes.

Example : Doxapram hydrochloride’s respiratory stimulation mechanism was elucidated via carotid body chemoreceptor assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies may arise from crystallinity or hydration states. Resolve via:

- Dynamic Light Scattering (DLS) : Measure particle size in suspension.

- DSC/TGA : Analyze thermal behavior to detect polymorphs or hydrates.

- Standardized Protocols : Use USP solubility criteria (e.g., shake-flask method at 25°C).

Example : Pyridoxine hydrochloride’s solubility validation required pH-adjusted buffers to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.